![molecular formula C8H6N2O3 B174663 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid CAS No. 1260665-66-4](/img/structure/B174663.png)

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

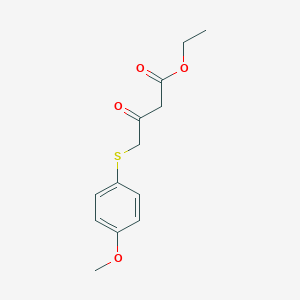

“2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O3 . It is a derivative of pyrrolopyridine, a heterocyclic compound .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolopyridine core with a carboxylic acid group at the 5-position . The exact 3D conformer and other structural details are not available in the retrieved data.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 192.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid and its derivatives are significant in synthetic chemistry due to their presence in molecules with biological activity. They are commonly synthesized using various methods, contributing to the field of organic synthesis and chemical analysis.

Three-Component Condensation Synthesis : A method involving three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid was used to synthesize 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids. This method highlights the compound's role in facilitating regioselective synthesis and its utility in generating diverse chemical structures (Lichitsky et al., 2010).

Novel Synthesis Approach : A concise, three-step synthesis method starting from L-alanine was described for the creation of pyrrolo[2,3-b]pyridines, which are bioisosteres of quinolones. This method emphasizes the compound's importance in creating new chemical entities with potential biological activities (Guo et al., 2015).

Environmental and Economic Advantages : The compound was involved in a high-yielding one-pot ball milling method for synthesizing new carboxylic acid derivatives under solvent-free and catalyst-free conditions. This approach is noted for its simplicity and its environmental and economic benefits, indicating the compound's role in green chemistry (M’hamed, 2015).

Applications in Crystallography and Supramolecular Chemistry

This compound derivatives also find applications in crystallography and the study of molecular interactions, reflecting their importance in understanding molecular structures and interactions.

Crystal Structure Analysis : The compound's derivatives were involved in studies analyzing crystal structures to understand the occurrence of carboxylic acid-pyridine supramolecular synthons. This is crucial for future crystal engineering strategies, showcasing the compound's role in structural chemistry (Vishweshwar et al., 2002).

Coordination Polymers : Derivatives of the compound were used in the preparation of metal-organic frameworks (MOFs) due to their tunable properties and functions. The study focused on the synthesis and characterization of coordination polymers, illustrating the compound's utility in materials science and nanotechnology (Tabatabaee et al., 2011).

Mécanisme D'action

Target of Action

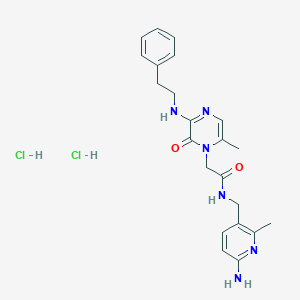

The primary targets of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, activating downstream signaling . The compound interferes with this process, thereby inhibiting the activation of these signaling pathways .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their abnormal activation due to amplification, fusion, or missense mutations in FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in breast cancer cells . It also significantly inhibits the migration and invasion of these cells .

Propriétés

IUPAC Name |

2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-6-2-4-1-5(8(12)13)3-9-7(4)10-6/h1,3H,2H2,(H,12,13)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZOIYCXPDKZRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(NC1=O)N=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260665-66-4 |

Source

|

| Record name | 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B174580.png)

![6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B174581.png)

![N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine](/img/structure/B174588.png)

![7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B174615.png)